molecular formula C27H28N2O2S2 B2880410 (2E)-2-(BENZENESULFONYL)-3-{[(2,4-DIMETHYLPHENYL)METHYL]SULFANYL}-3-[(2-ETHYL-6-METHYLPHENYL)AMINO]PROP-2-ENENITRILE CAS No. 866348-28-9

(2E)-2-(BENZENESULFONYL)-3-{[(2,4-DIMETHYLPHENYL)METHYL]SULFANYL}-3-[(2-ETHYL-6-METHYLPHENYL)AMINO]PROP-2-ENENITRILE

Cat. No.: B2880410
CAS No.: 866348-28-9
M. Wt: 476.65
InChI Key: GJWALYINMJEPBL-IMVLJIQESA-N
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Description

The compound (2E)-2-(benzenesulfonyl)-3-{[(2,4-dimethylphenyl)methyl]sulfanyl}-3-[(2-ethyl-6-methylphenyl)amino]prop-2-enenitrile is a structurally complex enenitrile derivative characterized by three key substituents: a benzenesulfonyl group at position 2, a [(2,4-dimethylphenyl)methyl]sulfanyl group at position 3, and a (2-ethyl-6-methylphenyl)amino group at position 2.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[(2,4-dimethylphenyl)methylsulfanyl]-3-(2-ethyl-6-methylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O2S2/c1-5-22-11-9-10-20(3)26(22)29-27(32-18-23-15-14-19(2)16-21(23)4)25(17-28)33(30,31)24-12-7-6-8-13-24/h6-16,29H,5,18H2,1-4H3/b27-25+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWALYINMJEPBL-IMVLJIQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=C(C#N)S(=O)(=O)C2=CC=CC=C2)SCC3=C(C=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC(=C1N/C(=C(/C#N)\S(=O)(=O)C2=CC=CC=C2)/SCC3=C(C=C(C=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(BENZENESULFONYL)-3-{[(2,4-DIMETHYLPHENYL)METHYL]SULFANYL}-3-[(2-ETHYL-6-METHYLPHENYL)AMINO]PROP-2-ENENITRILE typically involves multi-step organic reactions. The process begins with the preparation of the benzenesulfonyl chloride, which is then reacted with the appropriate amine to form the sulfonamide. Subsequent steps involve the introduction of the dimethylphenylmethylsulfanyl and ethylmethylphenylamino groups through nucleophilic substitution reactions. The final step involves the formation of the prop-2-enenitrile backbone under controlled conditions, such as specific temperature and pH levels.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as solvent choice and catalyst use, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(BENZENESULFONYL)-3-{[(2,4-DIMETHYLPHENYL)METHYL]SULFANYL}-3-[(2-ETHYL-6-METHYLPHENYL)AMINO]PROP-2-ENENITRILE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

(2E)-2-(BENZENESULFONYL)-3-{[(2,4-DIMETHYLPHENYL)METHYL]SULFANYL}-3-[(2-ETHYL-6-METHYLPHENYL)AMINO]PROP-2-ENENITRILE: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-(BENZENESULFONYL)-3-{[(2,4-DIMETHYLPHENYL)METHYL]SULFANYL}-3-[(2-ETHYL-6-METHYLPHENYL)AMINO]PROP-2-ENENITRILE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Table 1: Key Structural Features of Analogs
Compound Name Substituents Molecular Formula Molecular Weight Key Differences
Target Compound Benzenesulfonyl, [(2,4-dimethylphenyl)methyl]sulfanyl, (2-ethyl-6-methylphenyl)amino Not reported Not reported Bulkiest substituents
2-((4-Methylphenyl)sulfonyl)-3-((5-(trifluoromethyl)pyridin-2-yl)amino)prop-2-enenitrile 4-Methylbenzenesulfonyl, 5-(trifluoromethyl)pyridinylamino C₁₆H₁₂F₃N₃O₂S 367.35 Pyridine ring; trifluoromethyl group
2-((4-Bromophenyl)sulfonyl)-3-(4-benzylpiperazinyl)prop-2-enenitrile 4-Bromobenzenesulfonyl, 4-benzylpiperazinyl C₂₀H₂₀BrN₃O₂S 446.36 Piperazine ring; bromine substituent
2-(2,2-Dimethylpropanoyl)-3-hydroxy-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enenitrile 2,2-Dimethylpropanoyl, hydroxy, 3-(trifluoromethyl)phenylamino Not reported 312.29 Carbonyl group; hydroxy substituent

Key Observations :

Backbone Similarity : All compounds share a prop-2-enenitrile backbone, enabling conjugation effects and planar geometry .

Electronic Effects : The trifluoromethyl group in and bromine in introduce strong electron-withdrawing effects, whereas the target compound’s benzenesulfonyl group offers moderate electron withdrawal .

Physicochemical Properties

Table 2: Comparative Physicochemical Profiles
Property Target Compound CAS 1025311-37-8 CAS 446.36
Polarity High (sulfonyl, sulfanyl) Moderate (sulfonyl, pyridine) Moderate (sulfonyl, piperazine)
Lipophilicity (LogP) Estimated >4.0 3.8 (calculated) 4.2 (calculated)
Solubility Likely low (bulky substituents) Low (trifluoromethyl group) Very low (bromine, piperazine)

Insights :

  • The target compound’s high LogP (>4.0) suggests strong membrane permeability but poor aqueous solubility, a common challenge in drug development .

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